molecular formula C5H7N3O3 B13955390 2H-Imidazol-2-one, 1-acetyl-4-amino-1,5-dihydro-5-hydroxy-

2H-Imidazol-2-one, 1-acetyl-4-amino-1,5-dihydro-5-hydroxy-

Cat. No.: B13955390
M. Wt: 157.13 g/mol
InChI Key: LDNIPWSXNDHBHN-UHFFFAOYSA-N
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Description

2H-Imidazol-2-one, 1-acetyl-4-amino-1,5-dihydro-5-hydroxy- is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazol-2-one, 1-acetyl-4-amino-1,5-dihydro-5-hydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia, followed by acetylation and subsequent functionalization to introduce the amino and hydroxy groups. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the increased volume of reactants and products .

Chemical Reactions Analysis

Types of Reactions

2H-Imidazol-2-one, 1-acetyl-4-amino-1,5-dihydro-5-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2H-Imidazol-2-one, 1-acetyl-4-amino-1,5-dihydro-5-hydroxy- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Imidazol-2-one, 1-acetyl-4-amino-1,5-dihydro-5-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Imidazol-2-one, 1-acetyl-4-amino-1,5-dihydro-5-hydroxy- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

1-acetyl-5-hydroxy-4-iminoimidazolidin-2-one

InChI

InChI=1S/C5H7N3O3/c1-2(9)8-4(10)3(6)7-5(8)11/h4,10H,1H3,(H2,6,7,11)

InChI Key

LDNIPWSXNDHBHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C(=N)NC1=O)O

Origin of Product

United States

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